N-(3-chloro-4-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-11-2-6-14(8-15(11)20)22-16(25)10-27-17-7-5-13(9-21-17)19-23-18(24-26-19)12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWXZJQYBQUESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article examines its biological activity, synthesizing data from various studies and highlighting its mechanisms of action, efficacy against cancer cell lines, and other relevant biological effects.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1251681-21-6 |
| Molecular Formula | C19H17ClN4O2S |
| Molecular Weight | 400.9 g/mol |
Research indicates that compounds containing the oxadiazole moiety exhibit a variety of biological activities, including anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation and survival. For instance, oxadiazoles have been shown to inhibit EGFR (Epidermal Growth Factor Receptor), Src kinase, and IL-6 signaling pathways .
Anticancer Activity
Several studies have evaluated the anticancer activity of similar compounds. For example:
-
Cell Line Studies :
- A study screened various derivatives for anticancer activity using different cancer cell lines such as HEPG2 (liver), MCF7 (breast), and PC-3 (prostate). Compounds showed varying IC50 values indicating their potency in inhibiting cell growth. Notably, some derivatives exhibited IC50 values as low as 0.67 µM against PC-3 cells .
- Comparative Efficacy :
Case Study 1: Anticancer Efficacy
A recent investigation into oxadiazole derivatives revealed that certain compounds demonstrated strong antiproliferative effects on melanoma and colon cancer cell lines. The study employed an MTT assay to determine cell viability post-treatment with varying concentrations of the compounds.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-chloro...acetamide | MDA-MB-435 | 1.95 |
| N-(3-chloro...acetamide | HCT116 | 2.36 |
| N-(3-chloro...acetamide | PC3 | 0.67 |
This data suggests that modifications in the chemical structure can significantly enhance the anticancer properties of oxadiazole-based compounds.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of alkaline phosphatase by oxadiazole derivatives. The compound demonstrated a binding affinity with a significant inhibitory effect on enzyme activity, indicating potential applications in drug development for conditions requiring enzyme modulation .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a thioacetamide moiety linked to a pyridine and an oxadiazole ring. Its molecular formula is C18H19ClN4OS, with a molecular weight of 364.89 g/mol. The unique combination of these functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines. In particular, compounds similar to N-(3-chloro-4-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide have been evaluated for their ability to inhibit cell proliferation in leukemia and breast cancer models. One study reported that oxadiazole derivatives exhibited significant antiproliferative effects on several human cancer cell lines, indicating that this class of compounds could be further explored for developing new anticancer therapies .
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of thiazole and oxadiazole derivatives. Compounds with similar structures have been tested against various bacterial strains, showing inhibition of growth at low concentrations. This suggests that this compound may possess similar antimicrobial properties worthy of investigation .
Case Study 1: Anticancer Efficacy
In a comparative study assessing the anticancer activity of several oxadiazole derivatives, one compound demonstrated an IC50 value significantly lower than standard chemotherapeutics against breast cancer cell lines (MCF7), suggesting that modifications to the oxadiazole structure can enhance biological activity .
Case Study 2: Antimicrobial Screening
A series of thiazole and oxadiazole derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity comparable to established antibiotics, highlighting their potential as new antimicrobial agents .
Comparison with Similar Compounds
Core Structural Differences
The target compound belongs to the acetamide-thioether class but distinguishes itself from analogs through its 1,2,4-oxadiazole-pyridine core (Figure 1). In contrast, compounds like 5e–5m () possess 1,3,4-thiadiazole rings with varying sulfur-containing substituents (e.g., methylthio, benzylthio).
Another analog, BG16032 (), shares the 1,2,4-oxadiazole-pyridine core but replaces the 3-chloro-4-methylphenyl group with a 4-acetamidophenyl moiety. This substitution reduces hydrophobicity and introduces hydrogen-bonding capability, which may alter target selectivity .
Substituent Effects on Physicochemical Properties
Key substituents influence melting points, solubility, and synthetic yields:
- Electron-withdrawing groups : The 3-chloro substituent in the target compound likely increases lipophilicity compared to BG16032’s 4-acetamidophenyl group, which may enhance membrane permeability but reduce aqueous solubility.
- Bulkier substituents : Analogs with benzylthio groups (e.g., 5h, 88% yield) show higher synthetic efficiency than ethylthio derivatives (e.g., 5g, 78% yield), suggesting steric or electronic factors improve reaction kinetics .
Pharmacological Implications
- Oxadiazole vs. Thiadiazole : The 1,2,4-oxadiazole in the target compound is a bioisostere for carboxylate groups, offering improved metabolic stability over thiadiazole-based analogs, which are prone to oxidative degradation .
- Chloro vs. Acetamido : The 3-chloro-4-methylphenyl group in the target compound favors hydrophobic interactions, whereas BG16032’s 4-acetamidophenyl group could engage in hydrogen bonding, altering target specificity .
Preparation Methods
Retrosynthetic Analysis
The compound can be dissected into three primary building blocks (Figure 1):
- 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine : For introducing the oxadiazole-pyridine scaffold.
- 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide : For the thioacetamide side chain.
- Sulfur insertion : To form the thioether bridge.
Stepwise Synthesis Protocols
Synthesis of 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
Cyclopropane Carbonitrile Preparation
Cyclopropanecarbonitrile is synthesized via cyclopropanation of acrylonitrile using the Simmons-Smith reaction:
- Reagents : Diethylzinc, dichloromethane, and diiodomethane.
- Conditions : 0–5°C, 12 hours.
- Yield : ~85%.
Oxadiazole Ring Formation
The nitrile reacts with hydroxylamine hydrochloride to form an amidoxime intermediate, followed by cyclization with a carboxylic acid derivative:
- Amidoxime formation :
- Cyclization :
Pyridine Functionalization
The oxadiazole is coupled to a pyridine ring via Suzuki-Miyaura cross-coupling:
Synthesis of 2-Chloro-N-(3-chloro-4-methylphenyl)acetamide
Chloroacetylation
3-Chloro-4-methylaniline reacts with chloroacetyl chloride under Schotten-Baumann conditions:
Thioether Bridge Formation
Thiolation of Pyridine
5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine undergoes thiolation via a two-step process:
Optimization Strategies
Oxadiazole Cyclization
Analytical Characterization
Challenges and Solutions
Industrial Scalability
- Batch process : 50–100 kg batches achieved with 65% overall yield using continuous flow reactors for cyclopropanation and Suzuki coupling.
Q & A
Q. How to optimize solubility for in vivo studies without altering bioactivity?
- Methodological Answer :
- Co-solvent Systems : Use PEG-400/water (70:30 v/v) to achieve >2 mg/mL solubility; confirm stability via dynamic light scattering (DLS) .
- Prodrug Design : Introduce phosphate esters at the acetamide’s nitrogen; hydrolyzes in vivo to release active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
